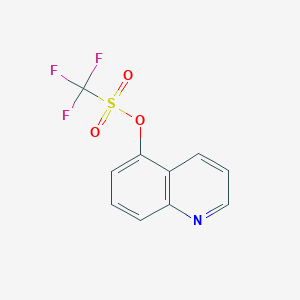
5-Quinolyl trifluoromethanesulfonate
Descripción general
Descripción
5-Quinolyl trifluoromethanesulfonate is a chemical compound . It is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been extensively studied. A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular formula of 5-Quinolyl trifluoromethanesulfonate is C10H6F3NO3S . The structure of the compound was determined by single crystal X-ray diffraction study .Chemical Reactions Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .Aplicaciones Científicas De Investigación
Cyclisation Reactions
Trifluoromethanesulfonic acid is noted for its efficacy in inducing 5-endo cyclisation of homoallylic sulfonamides to yield pyrrolidines. This process highlights the versatility of sulfonamide groups in terminating cationic cascades, facilitating the efficient formation of polycyclic systems (Haskins & Knight, 2002).
C-H Trifluoromethylation
A groundbreaking protocol for the selective remote C-H trifluoromethylation of 8-aminoquinoline scaffolds at the C5-position has been developed. This method uses sodium trifluoromethanesulfinate (CF3SO2Na) under visible light irradiation without an external photocatalyst, demonstrating a broad substrate scope and generating various 5-trifluoromethylated quinolines efficiently. The process's effectiveness is enhanced by the electronic effect of the CF3 group, making trifluoromethylation more efficient under photo-irradiation conditions (Zhao et al., 2018).
Domino Hydroarylation/Cycloisomerization Reactions
Silver trifluoromethanesulfonate catalyzes domino hydroarylation/cycloisomerization reactions of 2-alkynylquinoline-3-carbaldehydes, offering an efficient access to the indolylpyranoquinoline scaffold. This method allows for the generation of (hetero)aryl-functionalized pyranoquinolines, showcasing the catalyst's ability to facilitate complex transformations leading to structurally diverse quinoline derivatives (Bontemps et al., 2016).
Direcciones Futuras
The future directions of research on 5-Quinolyl trifluoromethanesulfonate and similar compounds could involve developing innovative catalyst immobilization methods, optimizing IL synthesis, recovery, and recycling methods, and interdisciplinary collaborations among academia, industry, and regulatory bodies to overcome challenges and fully realize the potential of ILs in industrial applications .
Propiedades
IUPAC Name |
quinolin-5-yl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-9-5-1-4-8-7(9)3-2-6-14-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCKYCSNVTXGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467001 | |
| Record name | 5-quinolyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Quinolyl trifluoromethanesulfonate | |
CAS RN |
177734-78-0 | |
| Record name | 5-quinolyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


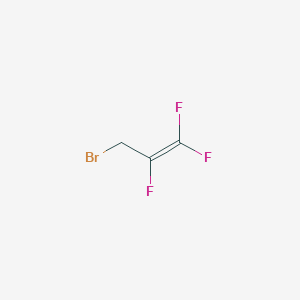
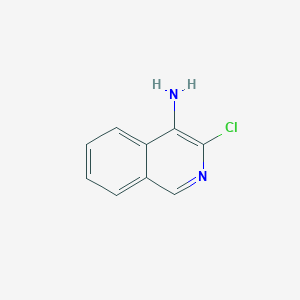
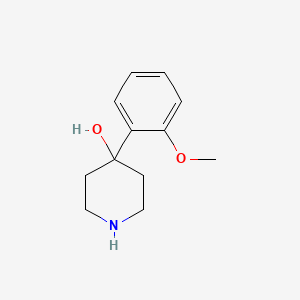
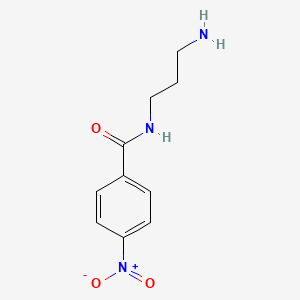
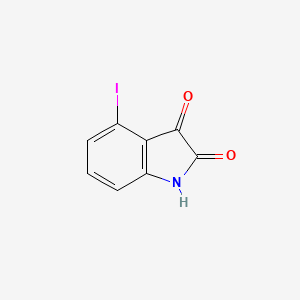
![Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate](/img/structure/B1313219.png)
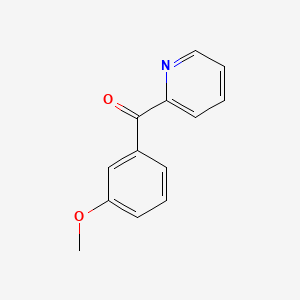
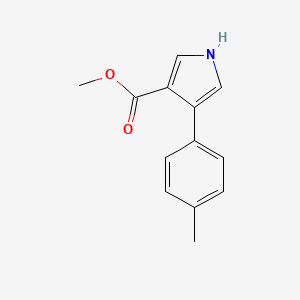
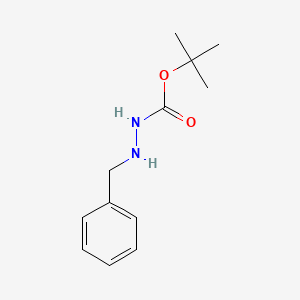
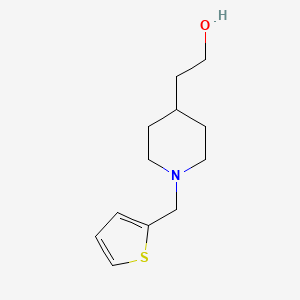
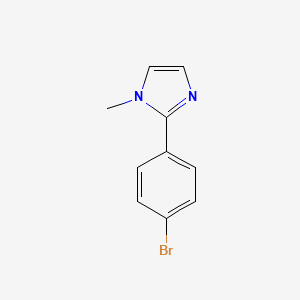
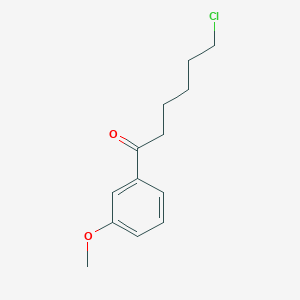
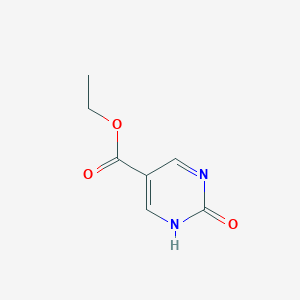
![Methyl 3-[(3-formylphenoxy)methyl]benzoate](/img/structure/B1313241.png)